Ethyl 2,2-dichloro-3-oxobutanoate
Overview
Description
Ethyl 2,2-dichloro-3-oxobutanoate is a chemical compound with the molecular formula C6H8Cl2O3 and a molecular weight of 199.03 . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for Ethyl 2,2-dichloro-3-oxobutanoate is1S/C6H8Cl2O3/c1-3-11-5(10)6(7,8)4(2)9/h3H2,1-2H3
. The structure analysis of this compound is not available in the search results. Physical And Chemical Properties Analysis
Ethyl 2,2-dichloro-3-oxobutanoate is a liquid at room temperature . Other physical and chemical properties such as boiling point, melting point, and density are not available in the search results.Scientific Research Applications
Synthesis and Molecular Structure Studies
- Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate, a related compound, is used as a versatile intermediate for synthesizing a range of trifluoromethyl heterocycles, including oxazoles, thiazoles, and imidazoles, using rhodium(II) or copper(II) catalyzed carbene X-H insertion reactions (Honey et al., 2012).
- Ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate, synthesized through Knoevenagel condensation, is structurally analyzed via spectral studies and X-ray diffraction, indicating its potential in antimicrobial and antioxidant applications (Kumar et al., 2016).
Enzyme-Catalyzed Asymmetric Reduction
- Studies show that enzyme-catalyzed asymmetric reduction of ethyl 4-chloro-3-oxobutanoate, a closely related compound, is effective in organic solvent-water diphasic systems, overcoming substrate and product inhibition issues (Shimizu et al., 1990).
- The reduction of keto esters, like ethyl 2-methyl-3-oxobutanoate, by marine microalgae shows promising results in stereoselective reductions, which is relevant for chemical synthesis (Ishihara et al., 2001).
Analytical Chemistry Applications
- Ethyl 3-oxobutanoate has been used in a gas chromatographic method for determining trace nitrite, demonstrating its utility in environmental and biological analyses (Mitsuhashi, 1993).
Stereoselective Synthesis and Catalysis
- The compound has been involved in the stereoselective reduction of ethyl 4-chloro-3-oxobutanoate by microbial aldehyde reductase, showing its importance in producing chiral compounds (Kataoka et al., 1999).
- The synthesis of a novel pyrazole derivative, starting from (E)-ethyl 2-benzylididene-3-oxobutanoate, highlights the use of ethyl 3-oxobutanoate derivatives in creating complex molecules with potential pharmaceutical applications (Naveen et al., 2021).
Biocatalytic Reduction in Organic Chemistry
- Research on the stereoselective biocatalytic reduction of ethyl 4-chloro-3-oxobutanoate by Escherichia coli transformant cells shows its applicability in biocatalysis and the production of enantiopure compounds (Kizaki et al., 2001).
- Ethyl 2,2-disubstituted-3-oxobutanoates' biocatalytic reduction to enantiopure hydroxyl esters using Klebsiella pneumoniae cells demonstrates the use of ethyl 3-oxobutanoate derivatives in enantioselective enzyme-catalyzed reactions (Halder et al., 2015).
Safety And Hazards
Ethyl 2,2-dichloro-3-oxobutanoate is classified under GHS07 and has a signal word of "Warning" . It has hazard statements H227, H302, H315, H319, H335 . The precautionary statements include P210, P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P370+P378, P403+P233, P403+P235, P405, P501 .
properties
IUPAC Name |
ethyl 2,2-dichloro-3-oxobutanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8Cl2O3/c1-3-11-5(10)6(7,8)4(2)9/h3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLLMZKROLCVGEC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(=O)C)(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8Cl2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00210248 | |
Record name | Ethyl 2,2-dichloroacetoacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00210248 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2,2-dichloro-3-oxobutanoate | |
CAS RN |
6134-66-3 | |
Record name | Butanoic acid, 2,2-dichloro-3-oxo-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6134-66-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 2,2-dichloroacetoacetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006134663 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl 2,2-dichloroacetoacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00210248 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 2,2-dichloroacetoacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.550 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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